Paraoxon

説明

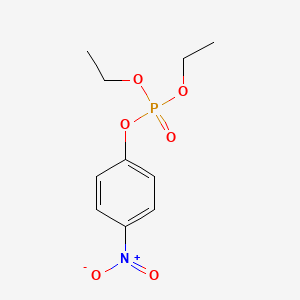

Structure

3D Structure

特性

IUPAC Name |

diethyl (4-nitrophenyl) phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14NO6P/c1-3-15-18(14,16-4-2)17-10-7-5-9(6-8-10)11(12)13/h5-8H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMSBXTXOHUIGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)OC1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14NO6P |

Source

|

| Record name | DIETHYL-P-NITROPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024046 |

Source

|

| Record name | Paraoxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Reddish-yellow oily liquid with a faint fruity odor. (NTP, 1992), Reddish-yellow odorless liquid; [Hawley] Mild fruity odor; [CAMEO], Solid |

Source

|

| Record name | DIETHYL-P-NITROPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Paraoxon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6533 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Paraoxon | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

336 to 338 °F at 760 mmHg (NTP, 1992), 169-170 °C at 1.0 mm Hg |

Source

|

| Record name | DIETHYL-P-NITROPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PARAOXON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sparingly soluble (NTP, 1992), Freely soluble in ether and other organic solvents, In water, 3,640 mg/l at 20 °C., 3.64 mg/mL at 20 °C |

Source

|

| Record name | DIETHYL-P-NITROPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PARAOXON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Paraoxon | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.274 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.2683 at 25 °C/4 °C |

Source

|

| Record name | DIETHYL-P-NITROPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PARAOXON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000011 [mmHg], 1.1X10-6 mm Hg at 25 °C. |

Source

|

| Record name | Paraoxon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6533 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PARAOXON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

OILY LIQUID, REDDISH-YELLOW OIL | |

CAS No. |

311-45-5 |

Source

|

| Record name | DIETHYL-P-NITROPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Paraoxon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=311-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paraoxon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000311455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paraoxon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13495 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PARAOXON | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Paraoxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 4-nitrophenyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PARAOXON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9CX8P80JW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PARAOXON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Paraoxon | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

300 °C |

Source

|

| Record name | Paraoxon | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Paraoxon: An In-depth Technical Guide to its Action on Acetylcholinesterase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paraoxon, the active metabolite of the organophosphate insecticide parathion, is a potent neurotoxic agent.[1][2] Its primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine.[3][4] This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, resulting in overstimulation of nicotinic and muscarinic receptors and subsequent toxic effects.[1][5] This technical guide provides a comprehensive overview of the molecular interactions, kinetics, and experimental methodologies used to study the mechanism of action of this compound.

Core Mechanism of Action: Inhibition of Acetylcholinesterase

The fundamental action of this compound is the irreversible inhibition of acetylcholinesterase (AChE).[2] This process occurs through the phosphorylation of a serine residue within the active site of the enzyme.[6][7] The interaction can be described by a two-step process:

-

Reversible Binding: this compound initially binds reversibly to the active site of AChE, forming a Michaelis-like complex.[6]

-

Phosphorylation: Subsequently, the phosphate group of this compound is transferred to the hydroxyl group of the serine residue (Ser-203 in human AChE), forming a stable, covalent bond.[6][8] This step results in the inactivation of the enzyme and the release of the leaving group, p-nitrophenol.

This phosphorylation renders the enzyme incapable of hydrolyzing acetylcholine, leading to its accumulation in the synaptic cleft.[1]

Signaling Pathway Disruption

This compound disrupts the normal functioning of the cholinergic signaling pathway. In a healthy state, acetylcholine is released from the presynaptic neuron, binds to its receptors on the postsynaptic neuron to transmit a signal, and is then rapidly hydrolyzed by AChE. The inhibition of AChE by this compound leads to a prolonged presence of acetylcholine in the synapse, causing continuous stimulation of cholinergic receptors.[1]

References

Paraoxon as an Acetylcholinesterase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paraoxon, the active metabolite of the insecticide parathion, is a potent organophosphate inhibitor of acetylcholinesterase (AChE). Its irreversible inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine in synaptic clefts, resulting in a state of cholinergic crisis characterized by a wide range of autonomic and neuromuscular dysfunctions. This technical guide provides an in-depth overview of the core principles of this compound's mechanism of action, its toxicological profile, and the experimental methodologies used to characterize its effects. Quantitative data on its inhibitory potency and toxicity are summarized, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visualized to provide a comprehensive understanding for researchers and professionals in the field.

Introduction

Organophosphorus compounds (OPs) are a class of chemicals widely used as pesticides and, in some cases, as nerve agents. Their primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of acetylcholine (ACh) and the termination of cholinergic neurotransmission. This compound, the biologically active metabolite of parathion, serves as a classic example of an organophosphate acetylcholinesterase inhibitor. Understanding its interaction with AChE at a molecular level is crucial for the development of therapeutic countermeasures and for assessing the risks associated with organophosphate exposure.

Chemical and Physical Properties of this compound

This compound is chemically designated as diethyl (4-nitrophenyl) phosphate. Its structure and key properties are summarized below.

| Property | Value |

| Chemical Formula | C₁₀H₁₄NO₆P |

| Molar Mass | 275.197 g·mol⁻¹ |

| Appearance | Pale yellow to reddish-brown oily liquid |

| CAS Number | 311-45-5 |

| PubChem CID | 9395 |

Mechanism of Acetylcholinesterase Inhibition

The primary mechanism of this compound's toxicity is the irreversible inhibition of acetylcholinesterase. This process involves the phosphorylation of a serine residue within the active site of the enzyme.

The interaction can be described by the following kinetic scheme:

E + PX ⇌ E·PX → E-P + X

Where:

-

E represents the free acetylcholinesterase enzyme.

-

PX is the this compound molecule.

-

E·PX is the reversible enzyme-inhibitor complex.

-

E-P is the irreversibly phosphorylated (and inactivated) enzyme.

-

X is the leaving group (p-nitrophenol).

A phenomenon known as "aging" can occur following phosphorylation, where the phosphorylated enzyme undergoes a conformational change, further strengthening the enzyme-inhibitor bond and making reactivation by nucleophilic agents like oximes more difficult.

Quantitative Data

Acetylcholinesterase Inhibition

The inhibitory potency of this compound against acetylcholinesterase is quantified by the IC50 (half-maximal inhibitory concentration) and the inhibition constant (Ki). These values can vary depending on the species and the source of the enzyme.

| Species | Enzyme Source | IC50 | Ki | Reference |

| Human | Recombinant | - | k₁ = 0.5 nM⁻¹h⁻¹, k₋₁ = 169.5 h⁻¹ | [1][2] |

| Human | Red Blood Cell | 24 nM | - | [3] |

| Rat | Brain | 25 nM | - | [3] |

| Rat | Brain | - | kᵢ = 0.0216 nM⁻¹h⁻¹ (at 1-100 nM this compound) | [4] |

| Catfish | Brain | - | - | [5] |

| Various Insects | - | Varies significantly | Varies significantly | [6] |

Note: The inhibitory capacity of this compound can change as a function of its concentration.[1][2]

Acute Toxicity

The acute toxicity of this compound is typically expressed as the LD50 (median lethal dose), which is the dose required to kill 50% of a tested population.

| Species | Route of Administration | LD50 | Reference |

| Rat | Oral | 1.8 mg/kg | [7] |

| Rat | Subcutaneous | 0.33 mg/kg | [8][9] |

| Rat | Intravenous | 0.24 mg/kg | [10] |

| Rat | Intramuscular | 0.446 mg/kg | [10] |

| Mouse | Subcutaneous | 0.27 mg/kg | [10] |

| Mouse | Intravenous | 0.52 mg/kg | [10] |

| Rabbit | Dermal | 5 mg/kg | [10] |

| Guinea Pig | Subcutaneous | 0.5 mg/kg | [10] |

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The Ellman's assay is a widely used colorimetric method for measuring acetylcholinesterase activity and its inhibition.

Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.

Materials:

-

Acetylcholinesterase (AChE) solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

This compound solutions of varying concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare fresh solutions of ATCI and DTNB in phosphate buffer. Prepare serial dilutions of this compound in the appropriate solvent (e.g., ethanol or DMSO, ensuring the final solvent concentration in the assay is low and does not affect enzyme activity).

-

Assay Setup (in a 96-well plate):

-

Blank: Buffer + DTNB + ATCI

-

Control (100% activity): Buffer + AChE solution + DTNB + solvent control

-

Test Sample (with inhibitor): Buffer + AChE solution + DTNB + this compound solution

-

-

Pre-incubation: Add the buffer, AChE solution, and DTNB to the respective wells. Then add the this compound solution or solvent control. Mix gently and incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add the ATCI substrate solution to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the microplate in a reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes).

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.

-

Calculate the percentage of inhibition for each this compound concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot the % inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

In Vivo Acute Toxicity Study in Rodents

This protocol outlines a general procedure for assessing the acute toxicity of this compound in rodents. All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare.

Objective: To determine the median lethal dose (LD50) and observe the signs of toxicity of this compound following a single administration.

Animals: Healthy, young adult rodents (e.g., Wistar or Sprague-Dawley rats, or CD-1 mice) of a single sex are typically used to reduce variability.

Procedure:

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to the experiment.

-

Dose Preparation: this compound is dissolved in a suitable vehicle (e.g., saline with a small amount of a solubilizing agent like ethanol or Tween 80). A range of dose levels is prepared based on preliminary range-finding studies.

-

Administration: Animals are fasted overnight (with access to water) before dosing. The test substance is administered via the desired route (e.g., oral gavage, subcutaneous injection, or intravenous injection). A control group receives the vehicle only.

-

Observation: Animals are observed continuously for the first few hours post-administration and then periodically for up to 14 days. Observations should include:

-

Clinical Signs: Note the onset, duration, and severity of toxic signs, which for this compound include salivation, lacrimation, urination, defecation (SLUD), muscle fasciculations, tremors, convulsions, and respiratory distress.[8]

-

Mortality: Record the number of deaths in each dose group.

-

-

Data Analysis: The LD50 value and its confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Cholinergic Crisis

The inhibition of acetylcholinesterase by this compound leads to an accumulation of acetylcholine at cholinergic synapses, resulting in the overstimulation of muscarinic and nicotinic receptors. This cascade of events is known as a cholinergic crisis.

Signaling Pathway of this compound-Induced Neurotoxicity

Beyond the acute cholinergic crisis, this compound exposure can lead to a cascade of neurotoxic events, including excitotoxicity, oxidative stress, and neuroinflammation.[11][12]

Experimental Workflow for Determining AChE Inhibition Kinetics

The following diagram illustrates a typical workflow for studying the kinetics of acetylcholinesterase inhibition by this compound.

Conclusion

This compound remains a critical tool for studying the mechanisms of organophosphate toxicity and for the development of novel antidotes. Its well-characterized interaction with acetylcholinesterase provides a robust model for investigating the consequences of cholinergic system disruption. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows. It is intended to serve as a valuable reference for researchers and professionals dedicated to advancing our understanding of neurotoxicology and developing effective therapeutic strategies against organophosphate poisoning.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. Kinetic analysis of the in vitro inhibition, aging, and reactivation of brain acetylcholinesterase from rat and channel catfish by this compound and chlorpyrifos-oxon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. researchgate.net [researchgate.net]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. mdpi.com [mdpi.com]

- 11. eujournal.org [eujournal.org]

- 12. This compound: An Anticholinesterase That Triggers an Excitotoxic Cascade of Oxidative Stress, Adhesion Responses, and Synaptic Compromise - PMC [pmc.ncbi.nlm.nih.gov]

Paraoxon: A Technical Whitepaper on its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paraoxon (O,O-diethyl O-(4-nitrophenyl) phosphate) is a potent organophosphate cholinesterase inhibitor and the active metabolite of the insecticide parathion. Its high toxicity and irreversible inhibition of acetylcholinesterase (AChE) make it a subject of significant interest in toxicology, pharmacology, and the development of antidotes and biosensors. This technical guide provides an in-depth overview of the synthesis of this compound, its chemical and physical properties, spectroscopic data, and its mechanism of action. Detailed experimental protocols for its synthesis and the assessment of its biological activity are also presented.

Synthesis of this compound

The most common laboratory synthesis of this compound involves the reaction of diethyl chlorophosphate with the sodium salt of 4-nitrophenol (sodium 4-nitrophenolate).[1] This reaction is a nucleophilic substitution at the phosphorus center. An alternative method is the nitration of diethyl phenyl phosphate.[1]

The primary synthetic route is depicted below:

Chemical and Physical Properties

This compound is a reddish-yellow oily liquid with a faint fruity odor.[2] It is classified as an aryl dialkyl phosphate.[2] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | diethyl (4-nitrophenyl) phosphate | [2] |

| Synonyms | Diethyl p-nitrophenyl phosphate, this compound-ethyl, E 600 | |

| CAS Number | 311-45-5 | |

| Molecular Formula | C₁₀H₁₄NO₆P | [2] |

| Molecular Weight | 275.20 g/mol | |

| Appearance | Reddish-yellow oily liquid | [2] |

| Density | 1.274 g/mL at 25 °C | |

| Boiling Point | 169-170 °C at 1.0 mmHg | [1] |

| Refractive Index | n20/D 1.51 | |

| Vapor Pressure | 1.1 x 10⁻⁶ mmHg at 25 °C | [2] |

| Solubility in Water | 2400 mg/L at 25°C | [1] |

| Solubility (Other) | Freely soluble in ether and other organic solvents. | [2] |

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques. Key data are summarized below.

| Spectroscopic Technique | Key Data | Source(s) |

| ³¹P NMR | Chemical shift at approximately -6.6 ppm. | [3] |

| ¹³C NMR | Data available in spectral databases. | [2] |

| ¹H NMR | Data available in spectral databases. | [2] |

| Mass Spectrometry (GC-EI-MS) | Major fragments at m/z 109, 99, 91, 149, 139. | [2] |

| Infrared (IR) Spectroscopy | Peak shifts observed upon hydrolysis, indicating changes to the molecular structure. | [4] |

| UV-Vis Spectroscopy | UV max at 274 nm. A peak at 270 nm decreases during degradation, with a new band appearing around 310 nm corresponding to p-nitrophenol. | [1][1] |

Reactivity and Stability

Hydrolysis

This compound undergoes hydrolysis, which is a key degradation pathway. The reaction involves the cleavage of the P-O aryl ester bond, yielding p-nitrophenol and diethyl phosphate.[1] This process is significantly influenced by pH.

-

Stability: Aqueous solutions are stable up to pH 7.[2]

-

Alkaline Hydrolysis: Decomposition is rapid in alkaline solutions.[2] The hydrolysis is characterized by a second-order rate constant, with the overall velocity constant K = 0.52 [OH⁻] + 1x10⁻⁶ min⁻¹.[2]

-

Mechanism: The alkaline hydrolysis proceeds via a concerted Sₙ2-like mechanism at the phosphorus center.[5]

The hydrolysis reaction is illustrated below:

Nucleophilic Reactions

This compound is susceptible to attack by various nucleophiles. The reactions with phenoxides, secondary alicyclic amines, and pyridines have been shown to follow second-order kinetics, consistent with a concerted mechanism.[6]

| Nucleophile Class | Brønsted Slope (β) | Mechanism | Source |

| Phenoxides | 0.21 | Concerted | [6] |

| Secondary Alicyclic Amines | 0.39 | Concerted | [6] |

| Pyridines | 0.43 | Concerted | [6] |

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of this compound's toxicity is the irreversible inhibition of acetylcholinesterase (AChE).[7] AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh) in synaptic clefts, terminating the nerve signal.

The inhibition process involves the following steps:

-

Binding: this compound binds to the active site of AChE.

-

Phosphorylation: The phosphorus atom of this compound is attacked by the hydroxyl group of a serine residue (Ser-203) in the AChE active site.[7]

-

Irreversible Inhibition: This forms a stable, covalent diethylphosphoryl-AChE complex, rendering the enzyme inactive. The p-nitrophenol group is released.[7]

-

Consequences: The inactivation of AChE leads to an accumulation of acetylcholine in the synapse, causing continuous stimulation of cholinergic receptors.[7] This results in a "cholinergic crisis," which can lead to seizures, excitotoxic neuronal injury, and ultimately, respiratory failure.[7][8]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established chemical synthesis principles for organophosphates.[9][10] Caution: this compound and its precursors are extremely toxic. This synthesis should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

Materials:

-

4-Nitrophenol

-

Sodium hydroxide (NaOH)

-

Anhydrous ethanol

-

Diethyl chlorophosphate [(C₂H₅O)₂P(O)Cl]

-

Anhydrous diethyl ether

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottomed flask with a magnetic stir bar

-

Reflux condenser

-

Addition funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Sodium 4-nitrophenolate:

-

In a round-bottomed flask, dissolve 4-nitrophenol (1.0 eq) in anhydrous ethanol.

-

Add a stoichiometric equivalent of sodium hydroxide (1.0 eq) to the solution and stir until all solids have dissolved, forming sodium 4-nitrophenolate.

-

Remove the ethanol under reduced pressure using a rotary evaporator to obtain the dry sodium salt.

-

-

Reaction with Diethyl Chlorophosphate:

-

Suspend the dried sodium 4-nitrophenolate in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath to 0 °C.

-

Add diethyl chlorophosphate (1.1 eq) dropwise via an addition funnel over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-8 hours.

-

-

Workup and Purification:

-

Filter the reaction mixture to remove the precipitated sodium chloride.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield crude this compound as a yellow oil.

-

Further purification can be achieved by column chromatography on silica gel if necessary.

-

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a colorimetric assay to determine the inhibitory activity of this compound on AChE in a 96-well plate format.

Materials:

-

Acetylcholinesterase (AChE) enzyme (e.g., from electric eel)

-

Acetylthiocholine iodide (ATCI), the substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent

-

This compound (as the inhibitor)

-

0.1 M Sodium Phosphate Buffer, pH 8.0

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

AChE Working Solution: Prepare a solution of AChE in phosphate buffer (e.g., 0.1 U/mL).

-

DTNB Solution: Prepare a 10 mM stock solution of DTNB in phosphate buffer.

-

ATCI Solution: Prepare a 15 mM stock solution of ATCI in deionized water. Prepare this fresh.

-

This compound Dilutions: Prepare a serial dilution of this compound in phosphate buffer to the desired concentrations.

-

-

Assay Procedure:

-

To the wells of a 96-well plate, add 150 µL of phosphate buffer.

-

Add 10 µL of the appropriate this compound dilution to the test wells. Add 10 µL of buffer to the negative control wells (100% activity).

-

Add 10 µL of the AChE working solution to all wells except the blank wells (which receive buffer instead).

-

Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

-

Prepare a reaction mixture of ATCI and DTNB in buffer.

-

Initiate the reaction by adding 20 µL of the ATCI/DTNB mixture to all wells.

-

Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well from the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100

-

Plot the % Inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | C10H14NO6P | CID 9395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. This compound: An Anticholinesterase That Triggers an Excitotoxic Cascade of Oxidative Stress, Adhesion Responses, and Synaptic Compromise - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diethyl phosphorochloridate - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

In Vivo Effects of Paraoxon Exposure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paraoxon (POX) is the active metabolite of the organophosphate (OP) insecticide parathion.[1] As a potent acetylcholinesterase (AChE) inhibitor, this compound elicits a cascade of neurotoxic effects, making it a significant subject of study in toxicology and neuropharmacology.[2][3] Understanding its in vivo effects is critical for developing effective countermeasures against OP poisoning and for elucidating the complex mechanisms of neurotoxicity. This guide provides a comprehensive overview of the in vivo consequences of this compound exposure, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

Primary Mechanism of Action: Cholinergic Crisis

The principal mechanism of this compound's toxicity is the irreversible inhibition of AChE.[3] This leads to the accumulation of the neurotransmitter acetylcholine (ACh) in synaptic clefts, resulting in hyperstimulation of both muscarinic and nicotinic acetylcholine receptors.[3][4] This cholinergic crisis manifests as a range of symptoms affecting the central and peripheral nervous systems.[5][6]

Quantitative Toxicological Data

The following table summarizes key quantitative data from in vivo studies on this compound exposure in rodent models.

| Parameter | Species | Route of Administration | Value | Reference(s) |

| LD50 | Rat | Subcutaneous | 0.33 mg/kg | [7] |

| LD50 | Rat | Intraperitoneal | 1.1 mg/kg (LD75) | [8] |

| Seizure-inducing dose | Rat | Intrahippocampal infusion | 200 nmol | [9] |

| Seizure-inducing dose | Rat | Subcutaneous | 1.00 mg/kg (with atropine and 2-PAM pretreatment) | [9] |

| Dopamine Increase (Striatum) | Rat | Intrastriatal administration (5 mM) | 1066 ± 120% of basal levels | [10][11] |

Key In Vivo Effects and Experimental Observations

Neurological Effects

Seizures and Status Epilepticus: Acute this compound exposure is known to induce seizures and status epilepticus (SE).[9][12] Intrahippocampal infusion of 200 nmol of this compound in rats resulted in electrographic seizures in over 82% of the animals.[9] Subcutaneous administration of 1.00 mg/kg in rats pretreated with atropine and pralidoxime (2-PAM) also induced SE in 78% of the animals.[9] The intensity of seizures is dose-dependent.[7]

Excitotoxicity: The overstimulation of cholinergic receptors, particularly nicotinic receptors, leads to an enhanced release of the excitatory neurotransmitter glutamate.[1][3] This glutamatergic overactivity contributes to excitotoxicity, a process involving excessive activation of glutamate receptors (e.g., NMDA receptors), leading to intracellular calcium overload and subsequent neuronal damage and death.[13] This is particularly prominent in brain regions with high densities of cholinergic and glutamatergic innervations, such as the hippocampus.[3]

Oxidative Stress: this compound exposure triggers a significant increase in oxidative stress. This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses. In a mouse model of acute this compound intoxication, increased levels of the lipid peroxidation marker 4-Hydroxynonenal (4-HNE) were observed in the hippocampus and prefrontal cortex.[12] This oxidative damage can harm lipids, proteins, and DNA, further contributing to neuronal injury.

Neuroinflammation: Oxidative stress and neuronal damage activate glial cells, leading to neuroinflammation. Studies have shown an increase in astrogliosis, indicated by an elevated number of GFAP-positive cells, in the prefrontal cortex of rats following a convulsive dose of this compound.[12]

Dopaminergic System Alterations: this compound significantly impacts the dopaminergic system. Intrastriatal administration in rats has been shown to induce a massive, vesicular, and Ca²⁺-dependent release of dopamine, independent of the dopamine transporter.[10][11] This effect is mediated by glutamatergic and nitrergic systems.[10][11] In a survival mouse model, dopamine levels were found to be decreased in the hippocampus but increased in the prefrontal cortex following acute this compound exposure.[12][14]

Behavioral and Cognitive Deficits: Survivors of acute this compound exposure often exhibit long-term behavioral and cognitive impairments.[15] In a rat survival model, animals displayed increased anxiety, despair-like behavior (increased immobility in the forced swim test), and impaired recognition memory three months after exposure.[15] A mouse model also demonstrated long-term recognition memory deficits.[12][14]

Systemic Effects

Clinical Signs of Toxicity: In vivo studies in rats have documented a range of clinical signs following this compound administration, including fasciculations, tremors, seizures, ataxia, piloerection, lacrimation, and dyspnea.[7][16][17] The onset and intensity of these signs are dose-dependent.[7]

Detoxification Pathways: The in vivo detoxification of this compound primarily occurs through two pathways: hydrolysis by A-esterases (paraoxonases) and covalent binding to and inhibition by carboxylesterases.[2][18] Carboxylesterases may play a crucial role in detoxifying initial exposures before they become saturated, while A-esterases are important for repeated exposures as they remain catalytically active.[18] The cytochrome P450 system is involved in the metabolic activation of parathion to this compound and also in its detoxification.[19][20]

Experimental Protocols

Rodent Survival Model of Acute this compound Intoxication

This protocol is designed to study the acute and long-term consequences of severe this compound poisoning in rodents.

-

Animal Model: Male Swiss CD-1 mice (7-8 weeks old) or adult Wistar rats (200-240 g).[13][16]

-

This compound Preparation and Administration: this compound is dissolved in a suitable vehicle such as saline or corn oil.[15][21] For subcutaneous (s.c.) administration in mice, a dose of 4 mg/kg is used.[12][14] For s.c. administration in rats, doses ranging from 0.2 to 1.2 mg/kg have been utilized.[16]

-

Antidotal Treatment: To ensure survival from a lethal dose, a standard emergency therapy is administered shortly after this compound exposure. This typically includes:

-

Monitoring: Animals are closely monitored for clinical signs of toxicity, including seizure activity, which can be scored using the Racine Scale.[12] Body weight and general health are monitored daily.[13]

-

Outcome Measures:

-

Biochemical Analysis: At selected time points post-exposure, animals are euthanized, and brain tissue (e.g., hippocampus, prefrontal cortex) and blood are collected. Tissues can be analyzed for AChE activity, markers of oxidative stress (e.g., 4-HNE), inflammatory markers (e.g., GFAP), and neurotransmitter levels (e.g., dopamine).[12]

-

Behavioral Testing: Long-term survivors can be subjected to a battery of behavioral tests to assess cognitive function (e.g., Novel Object Recognition Test), anxiety (e.g., Elevated Plus Maze), and depression-like behavior (e.g., Forced Swim Test).[15]

-

In Vivo Microdialysis for Neurotransmitter Monitoring

This technique allows for the real-time measurement of extracellular neurotransmitter levels in specific brain regions of conscious, freely moving animals.

-

Surgical Procedure: A guide cannula is stereotaxically implanted into the target brain region (e.g., striatum).

-

Microdialysis: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).

-

This compound Administration: this compound (e.g., 5 mM) can be administered directly into the brain region of interest via the microdialysis probe.[10][11]

-

Sample Collection and Analysis: Dialysate samples are collected at regular intervals and analyzed for neurotransmitter content (e.g., dopamine and its metabolites) using high-performance liquid chromatography (HPLC) with electrochemical detection.

Signaling Pathways and Experimental Workflow Diagrams

Caption: Primary mechanism of this compound toxicity via acetylcholinesterase inhibition.

Caption: this compound-induced excitotoxicity and oxidative stress cascade.

Caption: Workflow for a rodent survival model of this compound exposure.

Conclusion

The in vivo effects of this compound exposure are multifaceted, originating from the primary inhibition of acetylcholinesterase and extending to complex secondary mechanisms including excitotoxicity, oxidative stress, and neuroinflammation. These processes collectively contribute to the profound neurological and systemic toxicity observed in animal models, leading to seizures, cognitive deficits, and other clinical manifestations. The experimental protocols and quantitative data presented in this guide offer a framework for researchers and drug development professionals to further investigate the pathophysiology of organophosphate poisoning and to develop and evaluate novel therapeutic interventions.

References

- 1. eujournal.org [eujournal.org]

- 2. This compound | C10H14NO6P | CID 9395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound: An Anticholinesterase That Triggers an Excitotoxic Cascade of Oxidative Stress, Adhesion Responses, and Synaptic Compromise - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of this compound on neuronal and lymphocytic cholinergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. HEALTH EFFECTS - Toxicological Profile for Parathion - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 8. Combined Pre- and Posttreatment of this compound Exposure [mdpi.com]

- 9. Characterization of status epilepticus induced by two organophosphates in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of action of this compound, an organophosphorus pesticide, on in vivo dopamine release in conscious and freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Acute this compound-Induced Neurotoxicity in a Mouse Survival Model: Oxidative Stress, Dopaminergic System Alterations and Memory Deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuroprotective Effects of N-Acetylcysteine-Amide (AD4) in a Survival Mouse Model of this compound Intoxication: Targeting Oxidative Stress, Neuroinflammation and Memory Impairments | MDPI [mdpi.com]

- 14. Acute this compound-Induced Neurotoxicity in a Mouse Survival Model: Oxidative Stress, Dopaminergic System Alterations and Memory Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chronic behavioral and cognitive deficits in a rat survival model of this compound toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. uniblrepo1.storage.googleapis.com [uniblrepo1.storage.googleapis.com]

- 17. researchgate.net [researchgate.net]

- 18. Detoxication of this compound by rat liver homogenate and serum carboxylesterases and A-esterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. tandfonline.com [tandfonline.com]

Paraoxonase 1 (PON1): A Technical Guide to its Core Functions and the Hydrolysis of Paraoxon

For Researchers, Scientists, and Drug Development Professionals

Abstract Paraoxonase 1 (PON1) is a calcium-dependent esterase predominantly associated with high-density lipoprotein (HDL) in circulation. It plays a critical role in detoxifying organophosphate compounds, such as the pesticide metabolite paraoxon, and in mitigating oxidative stress, thereby conferring protection against atherosclerosis. The enzyme's activity is highly variable among individuals, largely due to common genetic polymorphisms that affect both its concentration and catalytic efficiency. This technical guide provides an in-depth overview of the structure of PON1, the catalytic mechanism of this compound hydrolysis, the functional impact of its genetic variants, and its broader physiological roles. Detailed experimental protocols for assessing PON1 activity are provided, alongside curated quantitative data and pathway visualizations to support further research and development.

Introduction to Paraoxonase 1 (PON1)

Paraoxonase 1 (PON1) is a glycoprotein with a molecular weight of approximately 43 kDa, composed of 354 amino acids.[1][2][3] Synthesized primarily in the liver, PON1 is secreted into the bloodstream where it associates with HDL particles.[2][4] This association is crucial for its stability and is mediated by a hydrophobic leader sequence that anchors the enzyme to the lipoprotein.[1][5] PON1 is the most studied member of the paraoxonase family, which also includes PON2 and PON3.[2][6] While all three members share structural homology, PON1 is unique in its potent ability to hydrolyze a wide array of substrates, including organophosphate pesticides, nerve agents, lactones, and aryl esters.[1][4][6] Its physiological significance extends beyond detoxification; PON1 is a major contributor to the antioxidant and anti-inflammatory properties of HDL, playing a key role in the prevention of low-density lipoprotein (LDL) oxidation, a critical step in the pathogenesis of atherosclerosis.[7][8][9]

Molecular Structure and Active Site

The three-dimensional structure of PON1, revealed by X-ray crystallography, is a six-bladed β-propeller.[1][3] This structure forms a central tunnel that houses the active site.[5][10] A unique helical "lid" covers the entrance to the active site, which may modulate its association with HDL.[1][10]

The active site contains two crucial calcium ions:

-

Catalytic Calcium (Ca1): Located at the bottom of the active site gorge, this ion is essential for enzymatic activity.[1][2] It functions as an oxyanion, stabilizing the negative charge of the substrate and reaction intermediates, and is coordinated by residues E53, N168, N224, D269, and N270.[2][11] Its removal leads to a reversible loss of catalytic function.[2][11]

-

Structural Calcium (Ca2): This more tightly bound ion is critical for maintaining the conformational stability of the enzyme.[1][2][10] Its removal results in irreversible structural disruption.[2]

The catalytic machinery also involves a key histidine dyad, His-115 and His-134.[1][2][12] These residues are crucial for the acid-base catalysis required for hydrolysis.[2]

Catalytic Mechanism of this compound Hydrolysis

The hydrolysis of esters and organophosphates by PON1 follows a generally accepted addition-elimination mechanism.[2][6] The process for this compound hydrolysis involves a histidine-dyad-mediated activation of a water molecule.[1][12]

The key steps are:

-

Water Activation: The His-115/His-134 dyad acts as a general base, deprotonating a water molecule to generate a highly nucleophilic hydroxide ion.[1][6][12]

-

Nucleophilic Attack: The hydroxide ion attacks the phosphorus center of the this compound molecule.[12]

-

Intermediate Formation: This attack forms a transient, high-energy tetrahedral intermediate.[6]

-

Stabilization: The negative charge on the oxygen of this intermediate is electrostatically stabilized by the catalytic calcium ion (Ca1).[2][6]

-

Bond Cleavage and Product Release: The P-O bond of the intermediate is cleaved, leading to the release of the products, diethyl phosphate and p-nitrophenol.[6][12]

Genetic Polymorphisms and Their Functional Impact

PON1 activity levels can vary by over 40-fold between individuals, a difference primarily attributed to genetic polymorphisms (SNPs) in the coding and promoter regions of the PON1 gene.[1] These variations significantly impact an individual's susceptibility to organophosphate poisoning and risk for various diseases.

| Polymorphism | Location | Alleles | Effect on PON1 | Impact on this compound Hydrolysis |

| Q192R (rs662) | Coding Region | Glutamine (Q) / Arginine (R) | Alters substrate specificity and catalytic efficiency.[1][4] The R alloform hydrolyzes this compound more rapidly.[1] The Q alloform is more efficient at hydrolyzing other substrates like sarin and diazoxon and is more protective against LDL oxidation.[8][13] | R allele significantly increases hydrolysis rate .[1] |

| L55M (rs854560) | Coding Region | Leucine (L) / Methionine (M) | Affects protein expression levels and stability. The L allele is associated with higher PON1 mRNA and serum protein levels.[1][2] | Indirect effect : L allele leads to higher enzyme concentration and thus higher overall activity.[1] |

| C-108T (rs705379) | Promoter Region | C / T | Influences transcription and serum concentration. The C allele has greater promoter activity, resulting in higher PON1 expression.[1][14] | Indirect effect : C allele leads to higher enzyme concentration and thus higher overall activity.[1] |

Kinetic Parameters of PON1

The kinetic efficiency of PON1 varies significantly depending on the substrate and the specific Q192R isoform. The R192 alloform exhibits a higher catalytic efficiency for this compound, while the Q192 alloform is more efficient with other substrates.

| Substrate | PON1 Isoform | Km (µM) | Vmax | kcat/Km (M⁻¹s⁻¹) |

| This compound | Q192 | - | - | Low Efficiency |

| This compound | R192 | 229 ± 22[15] | 0.070 ± 0.009 (units not specified)[15] | High Efficiency (~9x > Q192)[16] |

| Diazoxon | Q192 | 520[16] | - | Nearly equivalent to R192[16] |

| Diazoxon | R192 | 270[16] | - | Nearly equivalent to Q192[16] |

| Chlorpyrifos Oxon | Q192 | 168[16] | - | Lower Efficiency |

| Chlorpyrifos Oxon | R192 | 109[16] | - | Higher Efficiency |

| Dihydrocoumarin | Q-type | 22[17] | - | - |

| Dihydrocoumarin | R-type | 13[17] | - | - |

Note: Kinetic values are compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.

Physiological and Pathophysiological Roles

Detoxification of Organophosphates

PON1's primary role in toxicology is the hydrolysis of organophosphate (OP) insecticides and nerve agents.[4][18] The "oxon" metabolites of many OPs, such as this compound from parathion, are highly toxic acetylcholinesterase inhibitors.[18][19] PON1 detoxifies these compounds, and individuals with lower PON1 activity are more susceptible to OP poisoning.[4][20]

Role in Cardiovascular Disease

PON1 is a key anti-atherosclerotic component of HDL.[3][8] It protects LDL and HDL from oxidative modification, a crucial initiating step in atherosclerosis.[1][7] Low serum PON1 activity is an independent risk factor for coronary heart disease (CHD) and other atherosclerotic cardiovascular events.[7][8][21] The enzyme's ability to hydrolyze oxidized lipids prevents the inflammatory cascade that leads to plaque formation.[2][22]

Involvement in Neurodegenerative Diseases

The link between PON1 and neurodegenerative diseases is an area of active research. Oxidative stress is a common factor in conditions like Alzheimer's and Parkinson's disease.[19][23] Some studies suggest that decreased PON1 activity may be associated with an increased risk for these disorders, potentially due to reduced antioxidant capacity or impaired detoxification of neurotoxic environmental compounds like pesticides.[19][24][25][26] However, findings have been inconsistent across different studies and populations.[19][24]

Experimental Protocols for PON1 Activity Measurement

Spectrophotometric assays are the most common methods for quantifying PON1 activity.[27][28] The two most widely used assays measure its arylesterase and paraoxonase activities. Arylesterase activity (using phenyl acetate) is often used as a measure of PON1 concentration, as its hydrolysis rate is not significantly affected by the Q192R polymorphism.[27][28]

Protocol for Paraoxonase (POase) Activity

This assay measures the hydrolysis of this compound to p-nitrophenol, which can be monitored by the increase in absorbance at 405-412 nm.[29]

-

Reagents:

-

Assay Buffer: 100 mM Tris-HCl buffer (pH 8.0) containing 2 mM CaCl₂.

-

Substrate Stock: this compound dissolved in a suitable organic solvent (handle with extreme caution as it is highly toxic).[30]

-

Working Substrate Solution: Dilute this compound stock into the assay buffer to a final concentration of 1.0-1.5 mM.[15] Prepare fresh.[30]

-

-

Procedure:

-

Pre-warm the assay buffer and spectrophotometer to the desired temperature (typically 25°C or 37°C).[28]

-

Pipette the assay buffer into a cuvette.

-

Add a small volume of diluted serum or plasma (e.g., 10-25 µL) to the cuvette and mix.[29]

-

Initiate the reaction by adding the working substrate solution.

-

Immediately begin monitoring the increase in absorbance at 412 nm for 2-4 minutes.

-

-

Calculation:

-

Calculate the rate of change in absorbance (ΔAbs/min).

-

Use the molar extinction coefficient of p-nitrophenol (18,290 M⁻¹cm⁻¹) to convert the rate into enzymatic activity (U/L, where 1 U = 1 µmol of product formed per minute).[29]

-

Protocol for Arylesterase (AREase) Activity

This assay measures the hydrolysis of phenyl acetate to phenol, monitored by an increase in absorbance at 270 nm.[29]

-

Reagents:

-

Procedure:

-

Pre-warm reagents and spectrophotometer to 25°C.[29]

-

Pipette the substrate solution into a cuvette.

-

Add a small volume of diluted serum or plasma and mix.

-

Immediately monitor the increase in absorbance at 270 nm for 2-4 minutes.

-

-

Calculation:

-

Determine the rate of non-enzymatic hydrolysis from a blank (buffer + substrate only) and subtract it from the sample rate.

-

Use the molar extinction coefficient for phenol (1,310 M⁻¹cm⁻¹) to calculate the enzymatic activity (U/mL, where 1 U = 1 µmol of phenyl acetate hydrolyzed per minute).[29]

-

Conclusion

Paraoxonase 1 is a multifaceted enzyme whose importance extends from the detoxification of environmental toxins to the fundamental biology of cardiovascular health. Its catalytic efficiency in hydrolyzing this compound and other substrates is profoundly influenced by a small number of common genetic polymorphisms, making PON1 status a critical variable in both toxicology and disease risk assessment. The standardized protocols for activity measurement provide essential tools for researchers to probe the function of this enzyme. Future work aimed at modulating PON1 activity holds therapeutic potential, not only for mitigating organophosphate poisoning but also as a novel strategy for the prevention and treatment of atherosclerotic cardiovascular disease.

References

- 1. HUMAN PARAOXONASE-1 (PON1): GENE STRUCTURE AND EXPRESSION, PROMISCUOUS ACTIVITIES AND MULTIPLE PHYSIOLOGICAL ROLES - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Structure and Function of Paraoxonase-1 and Its Comparison to Paraoxonase-2 and -3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PON1 - Wikipedia [en.wikipedia.org]

- 4. PARAOXONASE 1 (PON1) AS A GENETIC DETERMINANT OF SUSCEPTIBILITY TO ORGANOPHOSPHATE TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Paraoxonase 1 and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The role of paraoxonase 1 activity in cardiovascular disease: potential for therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Paraoxonase 1 and atherosclerosis [frontiersin.org]

- 9. The Role of ‘Paraoxonase-1 Activity’ as an Antioxidant in Coronary Artery Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Active Site Hydrophobicity and the Convergent Evolution of Paraoxonase Activity in Structurally Divergent Enzymes: The Case of Serum Paraoxonase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ahajournals.org [ahajournals.org]

- 15. researchgate.net [researchgate.net]

- 16. Paraoxonase 1 (PON1) Status and Substrate Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluation of the paraoxonase-1 kinetic parameters of the lactonase activity by nonlinear fit of progress curves - PMC [pmc.ncbi.nlm.nih.gov]

- 18. techscience.com [techscience.com]

- 19. Paraoxonase 1 in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Paraoxonase 1 (PON1), agricultural organophosphate exposure, and Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The roles of PON1 and PON2 in cardiovascular disease and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. actavia.e-coretvasa.cz [actavia.e-coretvasa.cz]

- 23. Paraoxonase Role in Human Neurodegenerative Diseases - ProQuest [proquest.com]

- 24. Alzheimer’s Disease and Paraoxonase 1 (PON1) Gene Polymorphisms [openbiochemistryjournal.com]

- 25. Paraoxonase 1 in neurological disorders. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 26. Role of paraoxonase 1 (PON1) in organophosphate metabolism: implications in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Validation of PON1 enzyme activity assays for longitudinal studies - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Serum paraoxonase 1 (PON1) measurement: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Measurement of serum paraoxonase-1 activity in the evaluation of liver function - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Paraoxonase-1 (PON1) status analysis using non-organophosphate substrates - PMC [pmc.ncbi.nlm.nih.gov]

The History of Paraoxon as a Pesticide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paraoxon, the active metabolite of the organophosphate insecticide parathion, represents a significant chapter in the history of pesticide development and toxicology. Its potent insecticidal properties are directly linked to its mechanism of action as a powerful and irreversible inhibitor of the enzyme acetylcholinesterase (AChE). This technical guide provides a comprehensive overview of the history of this compound's use as a pesticide, its toxicological profile, the experimental methodologies used to characterize it, and the signaling pathways underlying its effects.

Historical Development and Use

This compound itself was not typically used as a primary pesticide. Instead, its parent compound, parathion, was developed in the 1940s by German scientist Gerhard Schrader at IG Farben as a broad-spectrum insecticide.[1] Parathion was widely used in agriculture to control a variety of insect pests on crops such as cotton, rice, and fruit trees.[1] The insecticidal activity of parathion is dependent on its metabolic conversion to this compound within the target organism.[1] This bioactivation process, mediated by cytochrome P450 enzymes, transforms the less potent parathion into the highly toxic this compound.[2]

Due to its high acute toxicity to non-target organisms, including humans, the use of parathion, and by extension the in-vivo formation of this compound, has been severely restricted or banned in many countries.[1] The World Health Organization (WHO) has classified parathion as a Class Ia (extremely hazardous) pesticide.[3]

Quantitative Toxicological Data

The toxicity of this compound is well-documented across various species and routes of exposure. The following tables summarize key quantitative data regarding its acute toxicity and its inhibitory effect on acetylcholinesterase.

| Compound | Species | Route of Administration | LD50 (mg/kg) | Reference |

| This compound | Rat | Oral | 1.8 | [1] |

| This compound | Rat | Intraperitoneal | 0.716 | [1] |

| This compound | Rat | Subcutaneous | 0.33 | [4][5] |

| Parathion | Rat (male) | Oral | 13 | [6] |

| Parathion | Rat (female) | Oral | 3.6 | [6] |

| Parathion | Rat (male) | Dermal | 21 | [6] |

| Parathion | Rat (female) | Dermal | 6.8 | [6] |

Table 1: Acute Toxicity (LD50) of this compound and its Parent Compound, Parathion.

| Compound | Enzyme Source | IC50 (M) | Reference |

| This compound | Human Plasma Cholinesterase | 1.1 x 10⁻⁷ | [7] |

| This compound | Rat (male) Plasma Cholinesterase | 1.4 x 10⁻⁷ | [7] |

| This compound | Rat (female) Plasma Cholinesterase | 1.8 x 10⁻⁷ | [7] |

| This compound | Mouse Plasma Cholinesterase | 1.3 x 10⁻⁷ | [7] |

| This compound | Hamster Plasma Cholinesterase | 0.2 x 10⁻⁷ | [7] |

| This compound | Swine Plasma Cholinesterase | 7.9 x 10⁻⁷ | [7] |

Table 2: In Vitro Inhibition of Plasma Cholinesterase by this compound (IC50).

Environmental Fate

The persistence of parathion and its degradation to this compound in the environment are critical factors in assessing its overall risk.

| Compound | Matrix | Condition | Half-life | Reference |

| Parathion | Water (pH 7) | 20°C | 130 days | [8] |

| Parathion | River Water | Sunlight | 8 days | [8] |

| Parathion | Soil (non-sterilized) | 56 days incubation | ~55% degradation | [8] |

| Parathion | Soil (sterilized) | 56 days incubation | ~34% degradation | [8] |

Table 3: Environmental Persistence of Parathion.

Experimental Protocols

Determination of Acute Toxicity (LD50)

The median lethal dose (LD50) of this compound is a critical measure of its acute toxicity. A common method for its determination is the Litchfield and Wilcoxon method.[4][9]

Objective: To determine the dose of this compound that is lethal to 50% of a test animal population.

Materials:

-

This compound solution of known concentrations.

-

Experimental animals (e.g., rats), grouped by dose level.

-

Syringes and needles for administration.

-

Observation cages.

Procedure:

-

Dose Selection: A range of doses is selected, expected to produce mortality rates between 0% and 100%.

-

Animal Grouping: A sufficient number of animals are randomly assigned to each dose group and a control group (receiving only the vehicle).

-

Administration: The selected doses of this compound are administered to the respective groups, typically via oral gavage, intraperitoneal, or subcutaneous injection.[4]

-

Observation: Animals are observed for a specified period (e.g., 24-48 hours) for signs of toxicity and mortality.[4]

-

Data Collection: The number of dead animals in each dose group is recorded.

-

Data Analysis: The percentage of mortality for each dose is calculated. The data is then plotted on a logarithmic-probit graph paper, and the LD50, along with its 95% confidence limits, is determined using the Litchfield and Wilcoxon method.[10]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used spectrophotometric assay to measure acetylcholinesterase activity and its inhibition by compounds like this compound.[1]

Objective: To quantify the inhibitory effect of this compound on acetylcholinesterase activity.

Materials:

-

Acetylcholinesterase (AChE) solution.

-

This compound solutions of varying concentrations.

-

Acetylthiocholine (ATCh) as the substrate.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Phosphate buffer (pH 8.0).

-

Spectrophotometer or microplate reader.

Procedure:

-

Reaction Mixture Preparation: In a cuvette or microplate well, a reaction mixture is prepared containing phosphate buffer, DTNB, and the AChE solution.

-

Inhibitor Incubation: this compound solution is added to the reaction mixture and incubated for a specific period to allow for the inhibition of the enzyme. A control sample without the inhibitor is also prepared.

-

Substrate Addition: The reaction is initiated by adding the substrate, acetylthiocholine.

-